N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as monoamine oxidase (mao) and cholinesterase (che) . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
It can be inferred from similar compounds that it may act as an inhibitor of its target enzymes . Inhibition of these enzymes can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering mood and behavior.
Biochemical Pathways
Based on its potential targets, it can be inferred that it may affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as acetylcholine .
Pharmacokinetics
Similar compounds are known to be primarily eliminated in the liver . The rate of elimination is often influenced by hepatic uptake, which can be the rate-limiting process in the overall elimination of similar compounds .
Result of Action
Based on its potential mode of action, it can be inferred that the compound may lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering mood and behavior .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-4-10(7-9(8)2)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAQPTZXGSGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331741 |
Source
|
Record name | N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666821 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369404-26-2 |
Source
|
Record name | N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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